molecular formula C24H23N3O4S2 B12023242 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B12023242
M. Wt: 481.6 g/mol
InChI Key: BCHWZDKXLUZSER-MRCUWXFGSA-N
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Description

2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a phenylethylacetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Indole Moiety Introduction: The indole moiety can be introduced through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

    Coupling Reactions: The thiazolidinone and indole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Final Acylation: The final step involves acylation of the intermediate with 2-phenylethylamine to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the thiazolidinone ring, indole moiety, and phenylethylacetamide group in a single molecule provides a unique scaffold for exploring various chemical and biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-31-14-13-26-23(30)21(33-24(26)32)20-17-9-5-6-10-18(17)27(22(20)29)15-19(28)25-12-11-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,25,28)/b21-20-

InChI Key

BCHWZDKXLUZSER-MRCUWXFGSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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